molecular formula C24H24BrNO5 B12203358 (2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-7-[(4-methylpiperidin-1-yl)methyl]-1-benzofuran-3(2H)-one

(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-7-[(4-methylpiperidin-1-yl)methyl]-1-benzofuran-3(2H)-one

Cat. No.: B12203358
M. Wt: 486.4 g/mol
InChI Key: CMPUVCNEPHAFAI-FBHDLOMBSA-N
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Description

The compound (2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-7-[(4-methylpiperidin-1-yl)methyl]-1-benzofuran-3(2H)-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a benzofuran core, a brominated benzodioxin moiety, and a piperidine substituent, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-7-[(4-methylpiperidin-1-yl)methyl]-1-benzofuran-3(2H)-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzofuran Core: This can be achieved through a cyclization reaction involving a suitable phenol derivative and an appropriate aldehyde under acidic or basic conditions.

    Introduction of the Brominated Benzodioxin Moiety: This step involves the bromination of a benzodioxin precursor, followed by its attachment to the benzofuran core through a condensation reaction.

    Attachment of the Piperidine Substituent:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or quinones.

    Reduction: Reduction reactions can target the double bond in the benzofuran core or the brominated benzodioxin moiety, resulting in the formation of saturated derivatives.

    Substitution: The bromine atom in the benzodioxin moiety can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or neutral conditions.

Major Products

    Oxidation: Formation of ketones or quinones.

    Reduction: Formation of saturated derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound’s unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of new heterocyclic compounds and complex natural product analogs.

Biology

In biological research, the compound can be used as a probe to study enzyme interactions and receptor binding due to its diverse functional groups.

Medicine

Potential medicinal applications include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-7-[(4-methylpiperidin-1-yl)methyl]-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with its targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-7-[(4-methylpiperidin-1-yl)methyl]-1-benzofuran-3(2H)-one
  • (2Z)-2-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-7-[(4-methylpiperidin-1-yl)methyl]-1-benzofuran-3(2H)-one

Uniqueness

The presence of the bromine atom in the benzodioxin moiety of (2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-7-[(4-methylpiperidin-1-yl)methyl]-1-benzofuran-3(2H)-one distinguishes it from its chloro and fluoro analogs. This bromine atom can participate in unique halogen bonding interactions, potentially leading to different biological activities and chemical reactivity.

Properties

Molecular Formula

C24H24BrNO5

Molecular Weight

486.4 g/mol

IUPAC Name

(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-7-[(4-methylpiperidin-1-yl)methyl]-1-benzofuran-3-one

InChI

InChI=1S/C24H24BrNO5/c1-14-4-6-26(7-5-14)11-19-20(27)3-2-18-22(28)21(31-24(18)19)10-15-8-17(25)9-16-12-29-13-30-23(15)16/h2-3,8-10,14,27H,4-7,11-13H2,1H3/b21-10-

InChI Key

CMPUVCNEPHAFAI-FBHDLOMBSA-N

Isomeric SMILES

CC1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC(=CC5=C4OCOC5)Br)/C3=O)O

Canonical SMILES

CC1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC(=CC5=C4OCOC5)Br)C3=O)O

Origin of Product

United States

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